N-((1-(2-羟乙氧基)环戊基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of oxazoline, a key component in the compound, has been extensively studied. Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 318.39. It contains an oxazole ring, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
Oxazoline, a key component in the compound, has been used in various chemical reactions. It has been used in reactions involving alkali agents, Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation, and reactions with transition metal catalysts .科学研究应用
合成和抗氧化活性
研究人员已经通过简单而通用的合成方法开发了一类新的砜/磺酰胺连接的双(恶二唑)、双(噻二唑)和双(三唑)。这些化合物已经过测试,证明其具有抗氧化活性,其中甲基取代的双(恶二唑)显示出作为抗氧化剂的显著潜力。观察到磺酰胺连接的化合物比其砜连接的对应物表现出更高的抗氧化活性,突出了磺酰胺衍生物在管理氧化应激相关疾病中的化学多功能性和潜在治疗应用 (Padmaja 等人,2014 年).
抗菌和抗增殖剂
磺酰胺以其在合成有效抗增殖剂中的作用而闻名,已导致开发出具有不同生物活性的 N-乙基-N-甲基苯磺酰胺衍生物。这些衍生物,包括噻唑和色满化合物,被合成并筛选出对人细胞系的细胞毒活性,显示出作为抗菌和抗增殖剂的显著潜力。这项研究强调了磺酰胺衍生物在治疗传染病和癌症中的治疗潜力 (Shimaa M. Abd El-Gilil,2019 年).
COX-2 抑制活性
合成了一系列磺酰胺取代的 1,5-二芳基咪唑,具有烷基硫部分,并评估了其环氧合酶-2 (COX-2) 抑制活性。这项研究突出了磺酰胺衍生物作为选择性 COX-2 抑制剂的潜力,这对于开发治疗剂至关重要,该治疗剂可以控制炎症,同时减少与非选择性 NSAID 通常相关的胃肠道副作用 (Navidpour 等人,2014 年).
磺酰胺的环境降解
微杆菌属菌株 BR1 对磺酰胺的环境降解的研究揭示了一条新的途径,该途径由邻位羟基化开始,然后进行碎片化。这种机制导致磺酰胺抗生素的分解,提供了对生物降解过程的见解,这些过程可以减轻这些化合物的环境持久性和潜在的耐药性传播 (Ricken 等人,2013 年).
属性
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-18-13-10-12(4-5-14(13)24-15(18)20)25(21,22)17-11-16(23-9-8-19)6-2-3-7-16/h4-5,10,17,19H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJNGJYHMGLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)OCCO)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。